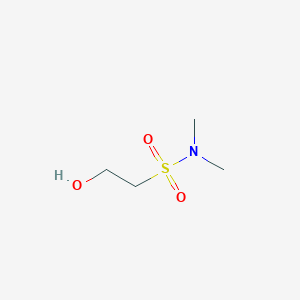

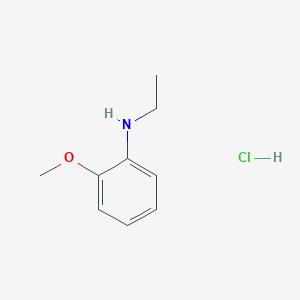

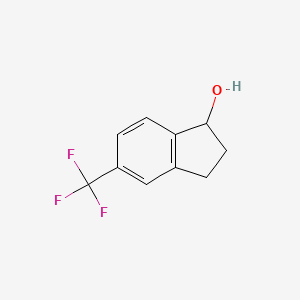

3',4'-Dimethoxy-3-(1,3-dioxan-2-YL)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, 3,4-dimethoxytellurophene was synthesized through a new ring construction reaction, which suggests that similar methodologies could potentially be applied to synthesize the compound of interest . Another related compound, 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone, was derived from the reaction of 3-acetyl-2,5-dimethylthiophene with 3,4-dimethoxy benzaldehyde under microwave irradiation . This indicates that microwave-assisted synthesis could be a viable approach for synthesizing dimethoxy-containing compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of 3,4-dimethoxytellurophene is characterized by short Te...Te distances . Similarly, the structure of 3,5-dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol was elucidated using NMR, ESI-MS, UV-Vis, and FT-IR spectroscopy . These techniques could be employed to determine the molecular structure of 3',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone.

Chemical Reactions Analysis

The chemical reactivity of dimethoxy-containing compounds can be inferred from the synthesis of various derivatives. For instance, pyrazoline and pyrimidine derivatives were synthesized from a dimethoxy-containing propenone . Additionally, the electropolymerization of 3,4-dimethoxytellurophene suggests that dimethoxy compounds can undergo polymerization under electrochemical conditions . These reactions demonstrate the versatility of dimethoxy compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxy-containing compounds can be diverse. The electropolymerization of 3,4-dimethoxytellurophene and its UV-vis spectrum during the process provide information about its electronic properties, such as the band gap . The antibacterial activity of pyrazoline and pyrimidine derivatives synthesized from a dimethoxy-containing compound indicates potential biological properties . These studies suggest that 3',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone could also exhibit unique physical, chemical, and biological properties that could be explored in future research.

Scientific Research Applications

Chemical Synthesis and Modification

One of the primary scientific applications of compounds structurally related to 3',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone involves their role in chemical synthesis and modification processes. For instance, the acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid result in products like 2′,4′-dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone, showcasing the potential for creating complex molecular structures from simpler precursors in organic chemistry (Kasturi & Damodaran, 1969).

Phytochemical Analysis

Phytochemical studies also highlight the relevance of structurally similar compounds in identifying new phenolic compounds with potential health benefits. Research on the stem wood of Sorbus lanata revealed new phenolic compounds alongside known ones, suggesting the role of such structures in the exploration of natural products for pharmacological uses (Uddin et al., 2013).

Biomolecular Interactions

The study of biomolecular interactions and the potential therapeutic applications of molecules with similar structures is another area of interest. For example, the synthesis and biological evaluation of a series of pyrazole chalcones for anti-inflammatory, antioxidant, and antimicrobial activities highlight the importance of such compounds in medicinal chemistry (Bandgar et al., 2009).

Analytical Chemistry

In analytical chemistry, compounds like 3,4-dimethoxy-3'-hydroxy propiophenone have been determined in complex mixtures using techniques such as capillary electrophoresis, demonstrating the role of such compounds in the development of analytical methods for bioactive component analysis (Yue, Li, & Shi, 2007).

properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-17-13-6-4-11(10-14(13)18-2)12(16)5-7-15-19-8-3-9-20-15/h4,6,10,15H,3,5,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSDYHRUZYSXJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCC2OCCCO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646022 |

Source

|

| Record name | 1-(3,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dimethoxy-3-(1,3-dioxan-2-YL)propiophenone | |

CAS RN |

884504-43-2 |

Source

|

| Record name | 1-(3,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)

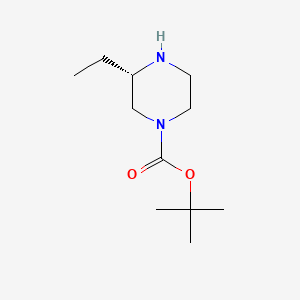

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)